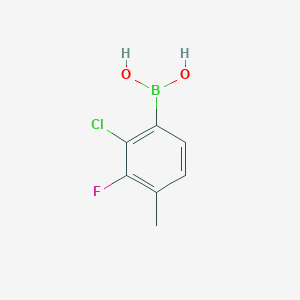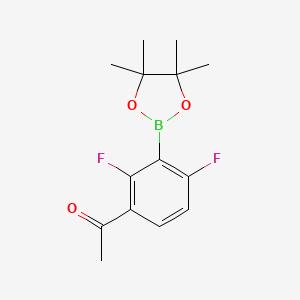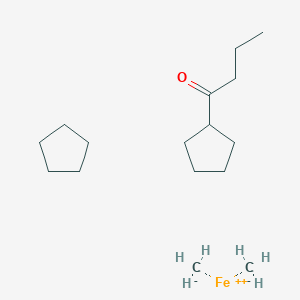
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) is a complex organometallic compound that combines the properties of carbanides, cyclopentane, and iron(2+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1-butanone involves the reaction of cyclopentane with butanone under specific conditions. The process typically requires a catalyst to facilitate the reaction and achieve high yields . The preparation of iron(2+) complexes often involves the reduction of iron salts in the presence of ligands such as cyclopentadiene .
Industrial Production Methods
Industrial production of such compounds usually involves large-scale reactions in controlled environments. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of the iron center.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iron oxides, while reduction can produce iron(0) complexes .
Applications De Recherche Scientifique
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the iron center with various molecular targets. The iron(2+) ion can participate in redox reactions, facilitating electron transfer processes. The cyclopentane and 1-cyclopentylbutan-1-one moieties can influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron(II) complexes: These compounds share similar structural features and reactivity patterns.
Ferrocene: Another iron-containing compound with notable stability and applications in various fields.
Cyclopentadienylmanganese tricarbonyl: Similar in structure but with manganese instead of iron, offering different reactivity and applications.
Uniqueness
This compound’s versatility and potential make it a valuable subject of study in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C16H32FeO |
|---|---|
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) |
InChI |
InChI=1S/C9H16O.C5H10.2CH3.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;;;/h8H,2-7H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clé InChI |
WXVNXZWKZPIQPV-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CCCC(=O)C1CCCC1.C1CCCC1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


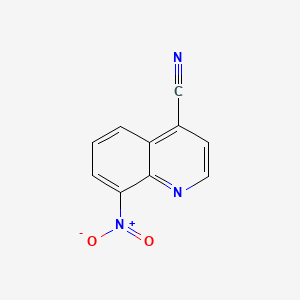
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane](/img/structure/B14029322.png)
![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile](/img/structure/B14029327.png)
![Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)
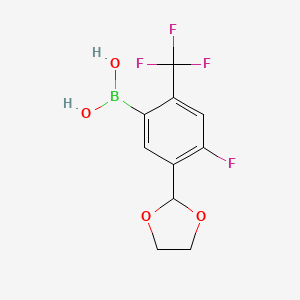




![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)
